3-Bromo-4-methoxybenzoic acid

Agricultural fungicide Crop protection Plant pathology

Medicinal chemists and agrochemical researchers often face supply bottlenecks for key halogenated building blocks. 3-Bromo-4-methoxybenzoic acid (CAS 99-58-1) addresses this need: • Validated hit for Valsa mali (EC50 10.3 mg/L) and Coniella diplodiella (EC50 19.7 mg/L) • Essential for ABL1/ABL2/BCR-ABL1 kinase inhibitor synthesis • Aryl bromide enables Suzuki coupling for biaryl library construction. Available in 98% purity with batch QC. Global shipping ensures rapid delivery.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 99-58-1
Cat. No. B047553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxybenzoic acid
CAS99-58-1
Synonyms3-Bromoanisic Acid;  p-Anisic Acid;  3-Bromo-p-anisic Acid
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)Br
InChIInChI=1S/C8H7BrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
InChIKeyBBPZABXVRBFWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxybenzoic Acid (CAS 99-58-1): A Strategic Benzoic Acid Derivative for Pharmaceutical and Agrochemical Development


3-Bromo-4-methoxybenzoic acid (CAS 99-58-1) is a disubstituted benzoic acid derivative with a molecular weight of 231.04 g/mol, a melting point of 220-222 °C , and the molecular formula C8H7BrO3 [1]. This compound is a key building block in medicinal chemistry and agrochemical research due to the presence of both a bromine atom for cross-coupling reactions and a carboxylic acid group for further derivatization [2]. It is available in technical grades (e.g., 96% assay) from major chemical suppliers and is utilized as a reagent in the synthesis of kinase inhibitors, such as ABL1, ABL2, and BCR-ABL1 inhibitors .

Why 4-Methoxybenzoic Acid Cannot Be Substituted for 3-Bromo-4-methoxybenzoic Acid in Cross-Coupling and Bioactivity Applications


While 4-methoxybenzoic acid serves as a foundational building block, the introduction of a bromine atom at the 3-position fundamentally alters the reactivity profile of the benzoic acid scaffold [1]. The bromine substituent enables participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that are not accessible to the non-halogenated parent compound [2]. Furthermore, this substitution modifies the electronic distribution and lipophilicity of the molecule, directly impacting its biological activity against agricultural pathogens and its binding affinity in pharmaceutical targets [3]. Substituting 3-bromo-4-methoxybenzoic acid with a non-halogenated analog would eliminate these critical functional handles and biological properties, making it unsuitable for applications requiring a synthetic 'exit vector' or enhanced antimicrobial efficacy .

Quantitative Differentiation of 3-Bromo-4-methoxybenzoic Acid (CAS 99-58-1) vs. Parent and Class Analogs


Agricultural Antifungal Potency: EC50 Values Against Plant Pathogens

3-Bromo-4-methoxybenzoic acid exhibits quantifiable antifungal activity against specific agricultural pathogens, a property not demonstrated for the non-halogenated parent compound, 4-methoxybenzoic acid. In a patented assay, the compound displayed EC50 values of 10.3 mg/L against apple rot fungus (Valsa mali) and 19.7 mg/L against grape white rot fungus (Coniella diplodiella) [1]. The parent compound, 4-methoxybenzoic acid, is not reported to have significant direct antifungal activity in such assays, highlighting the functional necessity of the bromine substituent for this application.

Agricultural fungicide Crop protection Plant pathology

Herbicidal Activity: Inhibition of Weed Growth in Controlled Studies

The compound demonstrates herbicidal activity against barnyardgrass (Echinochloa crus-galli), a common and problematic weed. At a concentration of 100 mg/L, 3-bromo-4-methoxybenzoic acid inhibited root growth by 62.0% and stem growth by 66.8% [1]. This contrasts with 4-methoxybenzoic acid, which is primarily used as a preservative and flavoring agent and is not documented as an effective herbicide. The presence of the bromine atom is thus critical for conferring this phytotoxic activity.

Herbicide discovery Weed management Agrochemical research

Synthetic Utility: The Bromine Atom as a Functional Handle for Cross-Coupling

The key functional distinction of 3-bromo-4-methoxybenzoic acid is the aryl bromide moiety, which enables participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction [1]. This allows for the modular construction of complex biaryl structures, a common motif in pharmaceuticals. The non-halogenated parent compound, 4-methoxybenzoic acid, lacks this reactive handle and cannot be used in such transformations without prior functionalization. While the direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally less favorable than in heteroaromatic systems, the compound's utility as an electrophilic coupling partner in metal-catalyzed reactions is a well-established class advantage over non-halogenated benzoic acids .

Organic synthesis Cross-coupling Medicinal chemistry Building block

Pharmaceutical Intermediate Validation: ABL1/ABL2 Kinase Inhibitor Synthesis

3-Bromo-4-methoxybenzoic acid is a documented reagent for the synthesis of benzamide-based inhibitors targeting ABL1, ABL2, and BCR-ABL1 kinases . These kinases are validated drug targets for treating cancers, including chronic myeloid leukemia (CML) and certain central nervous system (CNS) disorders . The specific substitution pattern (bromo at position 3, methoxy at position 4) is a requirement for this synthetic route. Alternative analogs, such as 4-bromo-3-methoxybenzoic acid or other regioisomers, would yield different final compounds and are not cited for this specific inhibitor class. This established use case provides a clear rationale for procuring the exact regioisomer.

Kinase inhibitor Cancer therapy Medicinal chemistry

Prioritized Application Scenarios for 3-Bromo-4-methoxybenzoic Acid (CAS 99-58-1) Based on Quantitative Evidence


Agrochemical Lead Discovery for Apple and Grape Fungal Diseases

This compound is an ideal starting point for an agrochemical discovery program targeting Valsa mali (apple rot) and Coniella diplodiella (grape white rot). The documented EC50 values of 10.3 mg/L and 19.7 mg/L, respectively, provide a clear baseline for structure-activity relationship (SAR) studies aimed at optimizing potency and field performance [1]. Researchers should procure this compound as a validated hit for further derivatization.

Weed Science Research: Development of Novel Herbicides

The compound's specific inhibition of barnyardgrass (Echinochloa crus-galli) root and stem growth (62.0% and 66.8% inhibition at 100 mg/L) makes it a valuable tool for studying novel herbicidal modes of action [1]. It can serve as a positive control or a structural template in assays designed to discover new weed management solutions.

Medicinal Chemistry Synthesis of ABL Kinase Inhibitors

3-Bromo-4-methoxybenzoic acid is a critical reagent in the synthesis of benzamide-based inhibitors of ABL1, ABL2, and BCR-ABL1 kinases . Medicinal chemists engaged in oncology or CNS drug discovery programs should procure this exact building block to follow established synthetic routes to these therapeutically relevant scaffolds.

Diversification of Biaryl Libraries via Suzuki-Miyaura Cross-Coupling

The presence of the aryl bromide moiety makes 3-bromo-4-methoxybenzoic acid an essential electrophilic partner for constructing diverse biaryl compound libraries [2]. It is particularly useful when a carboxylic acid or ester functional group is desired in the final product for further elaboration. Procurement is recommended for any laboratory performing parallel synthesis or high-throughput experimentation involving C-C bond formation.

Technical Documentation Hub

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